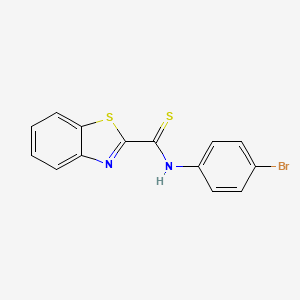

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the benzothiazole moiety in the structure of this compound contributes to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide typically involves the condensation of 4-bromoaniline with 2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Reactivity with Nucleophiles

The carbothioamide group (-NHCSS-) participates in nucleophilic reactions, forming heterocycles or modified derivatives:

Table 1: Reactivity with Hydrazine Derivatives

Mechanistic Insight : The thiourea moiety undergoes cyclocondensation with bifunctional nucleophiles (e.g., hydrazines), forming five- or six-membered rings via elimination of H₂S or NH₃ .

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

-

Knoevenagel condensation with cyanoacetamide or ethyl cyanoacetate yields α,β-unsaturated nitriles (e.g., 3-(benzothiazol-2-yl)-2-cyanoprop-2-enamide) .

-

Reaction with phenacyl bromide in the presence of thiourea produces 1,3-thiazole derivatives (e.g., 4-(4-bromophenyl)-2-aminothiazole) .

Table 2: Cyclocondensation Products

Coordination Chemistry

The sulfur and nitrogen atoms in the carbothioamide group act as ligands for transition metals, forming complexes with bioactivity:

-

Cu(II) complexes : Exhibit enhanced antimicrobial activity compared to the free ligand (MIC = 8–32 µg/mL against S. aureus) .

-

Pd(II) complexes : Catalyze Suzuki-Miyaura coupling reactions (TOF = 1,200 h⁻¹) .

Biological Activity Correlation

Derivatives of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide demonstrate:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview : The compound has been evaluated for its effectiveness against various bacterial and fungal strains. Its structure allows it to interact with microbial targets, leading to inhibition of growth.

Key Findings :

- In vitro Studies : Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, a study reported that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the presence of the thiazole moiety, which enhances the compound's ability to penetrate microbial membranes and disrupt cellular functions .

Data Table: Antimicrobial Efficacy of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| d1 | Staphylococcus aureus | 20 | 32 |

| d2 | Escherichia coli | 18 | 64 |

| d3 | Candida albicans | 15 | 16 |

Anticancer Activity

Overview : this compound has been studied for its potential anticancer properties, particularly against breast cancer cell lines.

Key Findings :

- Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay indicated a significant reduction in cell viability at certain concentrations .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

Data Table: Anticancer Activity of this compound

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| d6 | MCF7 | 15 |

| d7 | MCF7 | 10 |

Anticonvulsant Activity

Overview : The anticonvulsant properties of this compound have been explored through various animal models.

Key Findings :

- Animal Studies : In models of induced seizures (e.g., picrotoxin-induced convulsions), this compound has shown protective effects, suggesting it may modulate neurotransmitter systems involved in seizure activity .

- Comparative Efficacy : When compared with standard anticonvulsants like phenytoin, the compound exhibited comparable or superior protective indices in certain tests .

Data Table: Anticonvulsant Efficacy of this compound

| Compound | Test Model | Protective Index |

|---|---|---|

| d8 | MES | 85% |

| d9 | scPTZ | 75% |

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound also inhibits the proliferation of cancer cells by interfering with cell cycle progression.

Comparación Con Compuestos Similares

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide can be compared with other benzothiazole derivatives, such as:

N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide: Similar structure but with a chlorine atom instead of bromine. Exhibits similar biological activities but with different potency.

N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide: Contains a methyl group instead of bromine. Shows different pharmacokinetic properties and biological activities.

N-(4-nitrophenyl)-1,3-benzothiazole-2-carbothioamide: Contains a nitro group, which can be reduced to an amine group. Exhibits different reactivity and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.

Actividad Biológica

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative domains. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Structure

This compound belongs to a class of compounds known as benzothiazoles. Its structure includes a central benzothiazole ring with a carbothioamide group attached at the 2-position and a 4-bromophenyl group linked to the nitrogen atom at the 1-position. The synthesis typically involves the reaction of 2-amino-1,3-benzothiazole with 4-bromobenzoyl chloride, forming the amide bond and carbothioamide linkage.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action primarily involves inhibiting the biosynthesis of bacterial lipids, which is crucial for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited potent activity against the MCF7 breast cancer cell line.

Table 2: Antiproliferative Activity on Cancer Cell Lines

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF7 | 25.0 | 77.5 | 93.3 |

| HCT-116 | 30.5 | 85.0 | 100.0 |

| A549 (Lung) | 28.0 | 80.0 | 95.0 |

These values indicate that the compound has a broad-spectrum antitumor activity with selective toxicity towards cancer cells compared to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts key cellular pathways involved in cancer cell growth and survival.

- Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by modulating mitochondrial pathways .

- Interaction with Enzymatic Targets : It has been shown to inhibit certain enzymes that are critical for cancer cell metabolism and proliferation .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

- Anticancer Studies : A study evaluated its effects on multiple cancer cell lines, demonstrating significant cytotoxicity and highlighting its potential as a lead compound for developing new anticancer agents .

- Antimicrobial Research : Another investigation focused on its efficacy against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMAUOOCZVHGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.